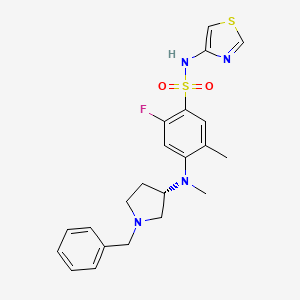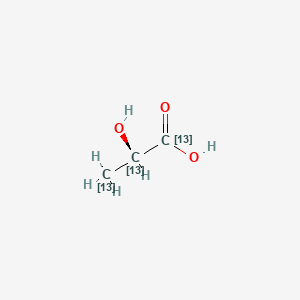
(2S)-2-hydroxy(1,2,3-13C3)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-羟基(1,2,3-13C3)丙酸,也称为同位素标记乳酸,是一种化合物,其碳原子被标记为碳-13同位素。这种标记允许在各种科学领域进行详细的研究,包括代谢途径和反应机理。该化合物是一种手性分子,意味着它在空间中具有特定的取向,这在生物化学过程中很重要。
准备方法
合成路线和反应条件
(2S)-2-羟基(1,2,3-13C3)丙酸的合成通常涉及使用同位素标记的前体。一种常见的方法是使用特定菌株的细菌发酵标记有碳-13的葡萄糖,这些细菌会产生乳酸。发酵过程在厌氧条件下进行,然后通过各种技术(如结晶和蒸馏)纯化所得的乳酸。
工业生产方法
同位素标记乳酸的工业生产可以通过大规模发酵过程实现。这些过程利用生物反应器,其中 pH、温度和营养供应等条件得到严格控制,以优化标记产品的产量。纯化步骤类似于实验室规模合成中使用的步骤,但已扩大规模以处理更大的体积。
化学反应分析
反应类型
(2S)-2-羟基(1,2,3-13C3)丙酸会经历几种类型的化学反应,包括:
氧化: 该化合物可以被氧化生成丙酮酸。
还原: 它可以被还原生成丙酸。
取代: 羟基可以通过各种化学反应被其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 可以使用诸如氢化铝锂 (LiAlH4) 或在催化剂存在下氢气 (H2) 这样的还原剂。
取代: 诸如亚硫酰氯 (SOCl2) 的试剂可以用来用氯原子取代羟基。
主要产物
氧化: 丙酮酸
还原: 丙酸
取代: 取决于所用试剂的各种取代乳酸衍生物
科学研究应用
(2S)-2-羟基(1,2,3-13C3)丙酸在科学研究中具有许多应用:
化学: 用于研究反应机理和代谢途径。
生物学: 用于代谢通量分析,以追踪生物系统中碳原子的途径。
医学: 用于磁共振成像 (MRI) 和核磁共振 (NMR) 光谱,以研究代谢紊乱和癌症代谢。
工业: 应用于生产生物降解塑料,并作为各种化学合成的前体。
作用机制
(2S)-2-羟基(1,2,3-13C3)丙酸的作用机制涉及其参与代谢途径。在生物系统中,它通过乳酸脱氢酶转化为丙酮酸。这种转化对于细胞呼吸和能量产生至关重要。标记的碳原子使研究人员能够追踪化合物的代谢命运,并了解所涉及的途径。
相似化合物的比较
类似化合物
乳酸: 该化合物的未标记版本,广泛用于食品和制药工业。
丙酮酸: 乳酸的氧化形式,参与细胞中的能量产生。
丙酸: 乳酸的还原形式,用作食品防腐剂。
独特性
(2S)-2-羟基(1,2,3-13C3)丙酸的独特性在于其同位素标记,这使得能够对代谢过程和反应机理进行详细研究,而这在使用未标记化合物时是无法实现的。这使其成为需要精确追踪碳原子的研究领域中不可或缺的工具。
属性
CAS 编号 |
87684-87-5 |
|---|---|
分子式 |
C3H6O3 |
分子量 |
93.056 g/mol |
IUPAC 名称 |
(2S)-2-hydroxy(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m0/s1/i1+1,2+1,3+1 |
InChI 键 |
JVTAAEKCZFNVCJ-GCCOVPGMSA-N |
手性 SMILES |
[13CH3][13C@@H]([13C](=O)O)O |
规范 SMILES |
CC(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


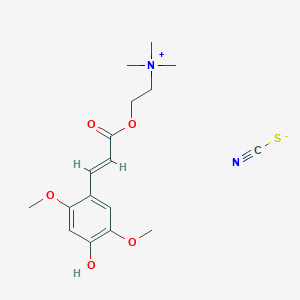

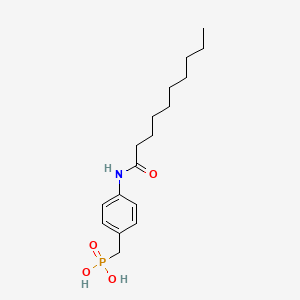
![9H-fluoren-9-ylmethyl N-[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B11934332.png)



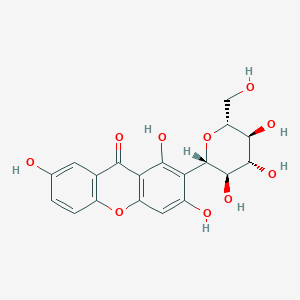
![methanesulfonic acid;N-[(Z)-(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine](/img/structure/B11934354.png)
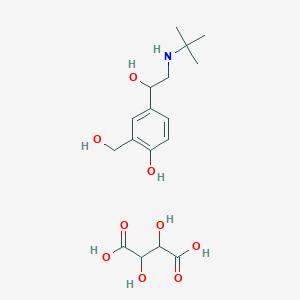

![2-[(2E,6E,10E,18E,22E,26E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B11934388.png)
![(1S,12R,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide](/img/structure/B11934394.png)
